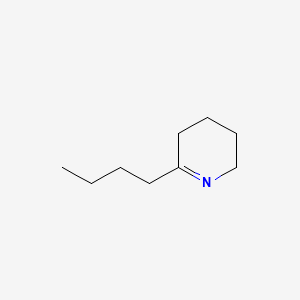

2-Butyl-3,4,5,6-tetrahydropyridine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1462-94-8 |

|---|---|

Formule moléculaire |

C9H17N |

Poids moléculaire |

139.24 g/mol |

Nom IUPAC |

6-butyl-2,3,4,5-tetrahydropyridine |

InChI |

InChI=1S/C9H17N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H2,1H3 |

Clé InChI |

MRDSIKWOSNLBFX-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=NCCCC1 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Butyl 3,4,5,6 Tetrahydropyridine and Its Derivatives

Strategic Approaches to Ring Formation of the Tetrahydropyridine (B1245486) Core

The formation of the tetrahydropyridine ring is the cornerstone of synthesizing 2-Butyl-3,4,5,6-tetrahydropyridine and its derivatives. Modern synthetic chemistry offers a variety of powerful cyclization strategies to construct this heterocyclic scaffold.

Cyclization Reactions in Tetrahydropyridine Synthesis

A powerful strategy for constructing highly substituted tetrahydropyridines involves a Rhodium(I)-catalyzed cascade reaction. nih.gov This process begins with the C-H bond activation of an α,β-unsaturated imine, followed by its addition across an alkyne. nih.gov This sequence generates an azatriene intermediate which then undergoes a 6π-electrocyclization to form a 1,2-dihydropyridine. nih.gov Subsequent reduction of this intermediate yields the desired tetrahydropyridine. nih.gov

Silyl (B83357) alkynes have also been employed as terminal alkyne surrogates in this cascade, leading to the formation of silyl-substituted dihydropyridines. acs.orgnih.gov Subsequent protonation and reduction steps result in the formation of tetrahydropyridines with concomitant removal of the silyl group, offering high regio- and diastereoselectivities. nih.govacs.org

Table 1: Rhodium(I)-Catalyzed Synthesis of Tetrahydropyridines

| Entry | Imine | Alkyne | Catalyst (mol %) | Product | Yield (%) | Reference |

| 1 | Imine 12 | 3-Hexyne (13 ) | [RhCl(coe)₂]₂ (0.25) | Tetrahydropyridine 14 | 93 (on 20g scale) | acs.org |

| 2 | Imine 12 | Indole (B1671886) silyl alkyne 17 | [RhCl(coe)₂]₂ | Tetrahydropyridine 18 | 86 | acs.org |

| 3 | Imine 12 | Indole silyl alkyne 17 | [RhCl(cod)]₂ (1.5) | Tetrahydropyridine 18 | 83 | acs.org |

Multicomponent reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecular scaffolds like tetrahydropyridines from simple and readily available starting materials. rsc.orgmdpi.com These one-pot reactions are characterized by their operational simplicity, often mild reaction conditions, and the ability to generate diverse libraries of compounds. researchgate.nettandfonline.com

Several catalytic systems have been developed to facilitate the MCR-based synthesis of tetrahydropyridines. For instance, cerium ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the condensation of a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine at room temperature, yielding moderately to well-substituted piperidine (B6355638) derivatives. researchgate.net Another approach utilizes N-methyl pyridinium (B92312) tosylate (NMPyTs) as a recyclable, homogeneous ionic liquid catalyst under ultrasonic irradiation for the reaction between aromatic aldehydes, anilines, and β-ketoesters. tandfonline.com This method is noted for its short reaction times and high yields. tandfonline.com

A copper-catalyzed MCR has been reported for the synthesis of poly-substituted 1,2,5,6-tetrahydropyridines (THPs), which tolerates a variety of alkenes and functional groups on the aryl ring of the sulfonamides. rsc.org This protocol is scalable and avoids the need for chromatographic separation. rsc.org Furthermore, three-component domino reactions involving enals, electron-deficient alkynes, and hydroxyl-functionalized primary amines have been developed to construct tetrahydropyridine-fused bicyclic structures with high diastereoselectivity. acs.org

Table 2: Examples of Multicomponent Reactions for Tetrahydropyridine Synthesis

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference(s) |

| Cerium Ammonium Nitrate (CAN) | β-keto ester, Aromatic aldehydes, Amines | Functionalized tetrahydropyridines | Room temperature, Moderate to good yields | researchgate.net |

| N-methyl pyridinium tosylate (NMPyTs) | Aromatic aldehydes, Anilines, β-ketoesters | Tetrahydropyridine derivatives | Ultrasonic irradiation, Short reaction times, High yields, Recyclable catalyst | tandfonline.com |

| Copper Catalyst | Alkenes, F-masked sulfonamides | Poly-substituted 1,2,5,6-THPs | Mild conditions, Scalable, No chromatography needed | rsc.org |

| (none) | Enals, Electron-deficient alkynes, Hydroxyl-functionalized primary amines | Tetrahydropyridine fused bicyclic structures | High diastereoselectivity, Domino reaction | acs.org |

The Diels-Alder reaction and its heteroatom variant, the aza-Diels-Alder reaction, are powerful [4+2] cycloaddition methods for constructing six-membered rings, including the tetrahydropyridine core. mdpi.comacsgcipr.org The aza-Diels-Alder reaction, where a nitrogen atom is part of either the diene or the dienophile, is a direct route to this heterocyclic system. wikipedia.org

These reactions can be performed under various conditions, including thermal cycloadditions, although these often require harsh conditions. acsgcipr.org More successful are the inverse electron demand aza-Diels-Alder reactions, where the nitrogen is part of an electron-poor diene system. acsgcipr.org The initial cycloadduct often extrudes a small molecule to form the tetrahydropyridine or can be further transformed. acsgcipr.org

A notable protocol involves the formal imino Diels-Alder reaction of Schiff bases with Nazarov reagents, facilitated by protic solvents under ambient conditions without additional additives. nsf.gov This one-flask, two-step method leads to highly functionalized piperidines and has been applied to the synthesis of complex molecules like (±)-tetrabenazine. nsf.gov Multicomponent Povarov reactions, a type of three-component aza-Diels-Alder reaction, efficiently produce tetrahydroquinolines from anilines, aldehydes, and electron-rich alkenes. mdpi.com Enantioselective versions of the aza-Diels-Alder reaction have been developed, often employing chiral Lewis acids to control the stereochemical outcome. nih.gov For instance, a chiral silicon Lewis acid has been used to promote the reaction between acylhydrazones and non-Danishefsky-type dienes, yielding a diverse array of tetrahydropyridines with good to excellent enantioselectivity. nih.gov

Phosphine-catalyzed [4+2] annulation reactions have emerged as a robust and efficient method for the synthesis of highly functionalized tetrahydropyridine derivatives. acs.orgorgsyn.orgorganic-chemistry.org This methodology typically involves the reaction of a 1,4-dipole synthon, such as an allenoate, with an imine. acs.orgorganic-chemistry.org

In a key example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes a [4+2] annulation with N-tosylimines in the presence of a phosphine (B1218219) catalyst like tri-n-butylphosphine (PBu₃). acs.orgorgsyn.org This reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydropyridine-3-carboxylates in excellent yields with complete regioselectivity. acs.org The mechanism involves the nucleophilic addition of the phosphine to the allenoate, forming a resonance-stabilized zwitterionic intermediate. orgsyn.org This intermediate then reacts with the imine, followed by a series of proton transfers and a final 6-endo cyclization to afford the tetrahydropyridine product and regenerate the phosphine catalyst. acs.org

The scope of this reaction is broad, tolerating various substituents on the N-tosylimine. acs.org Furthermore, using α-substituted allenoates allows for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyridines. acs.org Researchers have also expanded this protocol to include other reaction partners, such as α-aminonitriles serving as C,N-bisnucleophilic partners with 2-(acetoxymethyl)buta-2,3-dienoates to access polysubstituted tetrahydropyridines bearing quaternary carbon centers. jlu.edu.cn

Stereoselective and Enantioselective Synthesis of this compound Systems

Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for accessing specific isomers with desired biological activities. Several advanced methodologies have been developed to address this challenge.

One notable approach is the organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. acs.org This strategy has been successfully employed for the asymmetric synthesis of tetrahydropyridines. For instance, using a squaramide catalyst at a very low loading (0.5 mol%), the reaction can be scaled up to gram quantities without a loss in efficiency. acs.org

In the realm of phosphine-catalyzed annulations, asymmetric variants of the allene-imine [4+2] reaction have been reported. Fu demonstrated an elegant example using Gladiali's phosphepine as a chiral catalyst, which generated tetrasubstituted tetrahydropyridines in nearly quantitative yields with excellent diastereoselectivities and enantioselectivities. orgsyn.org

Furthermore, three-component domino reactions of enals, electron-deficient alkynes, and hydroxyl-functionalized primary amines have been shown to produce tetrahydropyridine-fused bicyclic structures with high diastereoselectivity. acs.org The stereoselective synthesis of 2,6-disubstituted tetrahydropyran-4-ones, which are structurally related to tetrahydropyridines, has been achieved through the stereoselective addition of Gilman or Grignard reagents to dihydropyranones, with the addition occurring preferentially via axial attack. nih.gov While this specific example pertains to tetrahydropyrans, the underlying principles of stereocontrol can be conceptually applied to the synthesis of analogous tetrahydropyridine systems.

Table 3: Methods for Stereoselective Tetrahydropyridine Synthesis

| Method | Catalyst/Reagent | Key Features | Stereocontrol | Reference(s) |

| Organocascade Reaction | Squaramide catalyst | One-pot, multicomponent, low catalyst loading | High enantioselectivity (up to 98% ee) | acs.org |

| Asymmetric [4+2] Annulation | Chiral phosphepine catalyst | High yields, broad scope | Excellent diastereoselectivity and enantioselectivity | orgsyn.org |

| Three-Component Domino Reaction | (none) | Forms fused bicyclic systems | High diastereoselectivity | acs.org |

| Stereoselective Addition | Gilman or Grignard reagents | Forms trans-2,6-disubstituted systems (in tetrahydropyrans) | High to full stereoselectivity via axial attack | nih.gov |

Functional Group Interconversions and Derivatization Strategies

The inherent reactivity of the cyclic imine functionality in this compound, along with the potential for modification at both the nitrogen and carbon atoms, provides a versatile platform for a wide range of derivatization strategies. These strategies are essential for the synthesis of analogs with diverse properties and for the construction of more complex molecular architectures.

Introduction of the Butyl Moiety and Other Alkyl Substituents

The introduction of the C4 alkyl chain at the 2-position of the tetrahydropyridine ring is a fundamental step in the synthesis of the target compound and its derivatives. A prevalent and effective method involves the nucleophilic addition of organometallic reagents to N-protected piperidone precursors.

One common approach begins with an N-protected 2-piperidone, which is reacted with a Grignard reagent, such as butylmagnesium bromide, to install the butyl group. Subsequent dehydration of the resulting hemiaminal or related intermediate leads to the formation of the C=N double bond of the tetrahydropyridine ring. A key step in many of these syntheses is the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group, to modulate reactivity and prevent side reactions. The N-Boc protected piperidone can undergo a ring-opening reaction upon treatment with the Grignard reagent, followed by an acid-catalyzed cyclization and dehydration to yield the 2-alkyl-3,4,5,6-tetrahydropyridine.

Another powerful strategy for creating 2,6-disubstituted piperidines, which are precursors to the corresponding tetrahydropyridines, involves the diastereoselective addition of Grignard reagents to activated pyridinium salts. rsc.org This method allows for the controlled introduction of an alkyl group at the 2-position. For instance, an N-activated pyridine (B92270) can react with butylmagnesium bromide to yield a 2-butyl-1,2-dihydropyridine intermediate, which can then be further manipulated. researchgate.net

More complex, multi-step sequences have also been developed to achieve high stereoselectivity. For example, N-sulfinyl δ-amino β-keto phosphonates can be converted into phosphoryl dihydropyridones. These intermediates undergo stereoselective addition of organocuprates to generate trans-2,6-disubstituted piperidines, which can then be converted to the corresponding tetrahydropyridines. nih.gov

The table below summarizes representative methods for the introduction of alkyl substituents on the tetrahydropyridine or precursor piperidine ring.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| N-Acyl Pyridinium Salt | 1. R-MgBr; 2. Reduction | 2,6-Disubstituted Piperidine | rsc.org |

| Pyridine N-oxide | R-MgBr, rt | Dienal-oxime | diva-portal.org |

| N-Sulfinyl δ-amino β-keto phosphonate | 1. Organocuprate; 2. Dephosphorylation | trans-2,6-Disubstituted 1,2,5,6-tetrahydropyridine | nih.gov |

| 4-Methoxypyridine | 1. Acylating agent; 2. R-MgBr, Cu-catalyst | Enantioenriched 1,4-Dihydropyridine | mdpi.com |

Modifications at the Nitrogen Atom of the Tetrahydropyridine Ring

The nitrogen atom of the tetrahydropyridine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can significantly alter the compound's physical, chemical, and biological properties. Common modifications include N-acylation and N-alkylation.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents. A widely used method for nitrogen protection is the introduction of a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). This protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, making it a valuable tool in multi-step syntheses. Other acyl groups can also be introduced to create N-acyltetrahydropyridine derivatives.

N-Alkylation: Direct N-alkylation of this compound can be achieved using alkyl halides. Furthermore, innovative strategies for N-alkylation have been developed. One such method utilizes amides as alkylating agents, which are activated with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-fluoropyridine. This process involves the migration of the alkyl group from the amide nitrogen to the pyridine nitrogen, followed by a reduction step to yield the N-substituted tetrahydropyridine. mdpi.com

The table below details examples of modifications at the nitrogen atom.

| Substrate | Reagent | Product | Reference |

| Amide | Tf2O, 2-F-Py, then NaBH4 | N-Alkyl-1,2,5,6-tetrahydropyridine | mdpi.com |

| 3-Thiocarbamoyl-3,4,5,6-tetrahydropyridine-2(1H)-thione | Methyl iodide | N-Methylated derivative | researchgate.net |

| 1,2,3,6-Tetrahydropyridine | Acyl chloride or Alkyl halide | N-Acyl or N-Alkyl tetrahydropyridine | cdnsciencepub.com |

Regioselective Functionalization of the Tetrahydropyridine Unsaturated Bonds

The C=N-C=C conjugated system within dihydropyridine (B1217469) precursors and the C=N double bond in the final tetrahydropyridine offer multiple sites for regioselective functionalization. Advanced catalytic methods have been developed to control the introduction of new functional groups at specific positions of the ring.

Palladium-Catalyzed Functionalization: Palladium catalysis is a powerful tool for the functionalization of tetrahydropyridine rings. For instance, palladium-catalyzed C-H functionalization reactions can be used to introduce aryl or other groups. snnu.edu.cnrsc.org Kinetic resolution of α-branched allyltriflamides through a palladium-catalyzed C-H functionalization with allenes allows for the asymmetric assembly of tetrahydropyridines. nih.gov Furthermore, Stille reactions of iodo-substituted dihydropyridinones with organostannanes provide a route to introduce acyl groups at the C5 position. arkat-usa.orgarkat-usa.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively used for C-H activation and subsequent annulation reactions to build complex molecular scaffolds based on the tetrahydropyridine core. snnu.edu.cnmdpi.comresearchgate.netacs.orgsnnu.edu.cn For example, Rh(I)-catalyzed C-H functionalization sequences can lead to the formation of highly substituted and diverse tetrahydropyridines. acs.org

Other Methods: Diastereoselective dihydroxylation of the carbon-carbon double bond in precursor molecules is a method to introduce hydroxyl groups with high stereocontrol. beilstein-journals.org Additionally, the use of boronic esters as intermediates allows for subsequent functionalization, such as allylation reactions. nih.gov The multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate (B1210297) can lead to polysubstituted 1,4,5,6-tetrahydropyridines through a domino reaction sequence. nih.gov

The following table summarizes various regioselective functionalization methods.

| Substrate Type | Catalytic System/Reagent | Type of Functionalization | Product | Reference |

| α-Branched Allyltriflamide | Palladium(II) / Chiral Ligand | Asymmetric C-H Functionalization / Cycloaddition | Enantioenriched Tetrahydropyridine | nih.gov |

| 2-Arylindole / Quinone Monoacetal | Rhodium(III) | C-H Activation / Annulation | Bridged Carbocycle | snnu.edu.cn |

| 1,2,5,6-Tetrahydropyridine | OsO4 / N-Chloro-N-sodiocarbamate | Vicinal Oxyamination | cis-Aminoalcohol | cdnsciencepub.com |

| N-Iodo-dihydropyridinone | Organostannane / Pd-catalyst | Stille Coupling | 5-Acyl-tetrahydropyridine | arkat-usa.orgarkat-usa.org |

| Pyridine / Boronic Ester | Organolithium reagent, then O2 | Borylation / Oxidation | Substituted Pyridine | nih.gov |

Mechanistic Studies and Chemical Transformations of 2 Butyl 3,4,5,6 Tetrahydropyridine

Reaction Pathways and Intermediate Characterization

Studies on Oxidation and Reduction Reactions of the Tetrahydropyridine (B1245486) Ring

The 3,4,5,6-tetrahydropyridine ring system, which contains an endocyclic imine, is susceptible to both oxidation and reduction reactions, which alter its structure and reactivity.

Oxidation: The oxidation of 2-butyl-3,4,5,6-tetrahydropyridine can lead to the formation of various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) can be employed. Oxidation may result in the formation of the corresponding N-oxide.

Furthermore, the tetrahydropyridine ring exhibits unique reactivity with molecular oxygen, particularly following the formation of radical intermediates. Tetrahydropyridines are notable as the only known tertiary amines that act as substrates or inhibitors for monoamine oxidase (MAO). This reactivity is attributed to an exceptionally weak C-H bond at the C-6 position, which is alpha to both the nitrogen lone pair and the C=N double bond. acs.org Abstraction of a hydrogen atom from this position generates a highly stable α-aminoalkyl radical. acs.org These radicals react with oxygen at nearly diffusion-controlled rates. acs.org The initial product is likely a peroxyl radical, which can then decay to form a dihydropyridinium ion (DHP⁺) and a superoxide (B77818) radical anion. acs.org This process highlights the susceptibility of the ring to oxidative pathways, especially when radical intermediates are involved.

Reduction: Reduction of the imine functionality within the this compound ring system typically yields the corresponding piperidine (B6355638) derivative. Common reducing agents such as sodium borohydride (B1222165) are effective for this transformation, converting the C=N double bond into a C-N single bond. auctoresonline.org This reaction is a standard method for producing substituted piperidines from tetrahydropyridine precursors. auctoresonline.orgthieme-connect.de

| Reaction Type | Reagent Example | Product Type | Citation |

| Oxidation | Potassium Permanganate | N-Oxide | |

| Oxidation | Molecular Oxygen (via radical) | Dihydropyridinium ion | acs.org |

| Reduction | Sodium Borohydride | Substituted Piperidine | auctoresonline.org |

Nucleophilic and Electrophilic Reactivity at the Nitrogen Atom

The nitrogen atom in the 3,4,5,6-tetrahydropyridine ring is part of an imine functional group, which dictates its reactivity.

Nucleophilic Reactivity: The nitrogen atom in a pyridine (B92270) ring is generally nucleophilic. uiowa.edu However, in the this compound system, the nitrogen is an sp²-hybridized imine nitrogen. Its lone pair is less available for nucleophilic attack compared to an sp³-hybridized amine nitrogen due to the higher s-character of the orbital containing the lone pair. Nonetheless, it can participate in reactions. For instance, N-acylation or N-alkylation can occur, although this often requires activation or specific conditions. The nucleophilicity is influenced by substituents on the ring. uiowa.edu

Electrophilic Reactivity: To enhance reactivity towards nucleophiles, the pyridine or tetrahydropyridine ring must be activated. mdpi.com Protonation or alkylation of the nitrogen atom creates a pyridinium (B92312) or iminium salt, respectively. This salt is significantly more electrophilic at the ring carbons (especially C2 and C6) than the neutral molecule. uiowa.educhemicalbook.com Nucleophilic attack is then favored at the carbon atom of the C=N bond. For example, the addition of organometallic reagents or cyanide ions to activated pyridinium salts is a common strategy to form new carbon-carbon bonds. thieme-connect.demdpi.com This activation turns the nitrogen and the associated ring system into an effective electrophile, facilitating dearomatization or addition reactions. mdpi.comacs.org

Investigations into Carbon-Carbon Bond Forming Reactions on the Ring System

Several strategies have been developed for forming new carbon-carbon bonds on the tetrahydropyridine scaffold, enabling the synthesis of more complex, substituted derivatives.

One key method is the Mannich reaction , a fundamental C-C bond-forming reaction that can be used to construct chiral molecules containing nitrogen. researchgate.net The imine or enamine functionality of the tetrahydropyridine ring can react with a suitable C-H acid in the presence of an appropriate catalyst. researchgate.netresearchgate.net

Another powerful approach involves Diels-Alder reactions . While this compound itself is not a diene, related 1-azabutadienes can undergo [4+2] cycloadditions with various dienophiles to construct the tetrahydropyridine ring system, forming one N-C and one C-C bond in the process. thieme-connect.de The stereochemical outcome of these reactions is often predictable, with the endo pathway typically being favored. thieme-connect.de

Palladium-catalyzed cross-coupling reactions also provide a versatile route for C-C bond formation. For instance, the Heck reaction , involving the coupling of allenamides with aryl halides, can produce 3-methylene-tetrahydropyridine derivatives. auctoresonline.org More advanced palladium-catalyzed methods have been developed for the intramolecular C-H alkylation with unactivated alkyl halides, which can tolerate a range of functional groups. core.ac.uk These reactions may proceed through hybrid organometallic-radical pathways. core.ac.uk

Finally, the addition of nucleophiles to activated iminium species derived from tetrahydropyridines is a robust method. After forming an iminium ion, various carbon nucleophiles, including Grignard reagents and enolates, can add to the electrophilic carbon, generating highly substituted piperidine products with excellent diastereoselectivity. acs.org

| Reaction Type | Description | Key Features | Citation |

| Mannich Reaction | Reaction of the imine with a C-H acid. | Forms β-amino carbonyl compounds; can be asymmetric. | researchgate.netresearchgate.net |

| Diels-Alder Cycloaddition | [4+2] cycloaddition of 1-azabutadiene precursors. | Forms the tetrahydropyridine ring; often endo-selective. | thieme-connect.de |

| Palladium-Catalyzed Coupling | Heck reaction or C-H alkylation. | Versatile for various substituents; can involve radical intermediates. | auctoresonline.orgcore.ac.uk |

| Nucleophilic Addition | Addition of carbon nucleophiles to activated iminium ions. | Forms highly substituted products; often highly diastereoselective. | acs.org |

Proton Transfer and Tautomerization Processes within Tetrahydropyridines

This compound can undergo proton transfer and exists in equilibrium with its tautomeric form, an enamine. This process is a form of imine-enamine tautomerism.

The equilibrium involves the migration of a proton from the carbon atom adjacent to the C=N bond (C6) to the nitrogen atom, with a concurrent shift of the double bond.

This compound (Imine form) ⇌ 2-Butyl-1,2,3,4-tetrahydropyridine (Enamine form)

The stability and interconversion of tautomers are fundamental to understanding reaction mechanisms. chemrxiv.org The relative stability of these forms is influenced by factors such as substitution, solvent, and temperature. researchgate.net In many cases, the imine form is thermodynamically more stable. However, the enamine tautomer, though less stable, is often crucial for reactivity, particularly in reactions where it acts as a nucleophile. thieme-connect.de The ease of proton transfer, which can occur via intra- or intermolecular pathways, dictates the dynamic equilibrium between the tautomers. mdpi.com Studies on related systems, like 2-pyridone/2-hydroxypyridine, show that the energy barrier for intramolecular proton transfer can be significant, requiring substantial geometric changes in the transition state. chemrxiv.org The presence of acid or base catalysts can facilitate the tautomerization process.

Stereochemical Aspects of Chemical Transformations

Diastereoselectivity in Reaction Cascades Leading to this compound Analogues

The synthesis of substituted tetrahydropyridine analogues often involves reaction cascades where multiple stereocenters are formed. Controlling the stereochemical outcome of these reactions is critical.

High levels of diastereoselectivity have been achieved in multicomponent reactions that generate polysubstituted tetrahydropyridines. For example, a four-component reaction involving benzylidenemalononitriles, esters of 3-oxocarboxylic acids, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can proceed through a Michael addition–Mannich reaction–cyclization–dehydration cascade. researchgate.net These sequences have been shown to be highly stereoselective, often yielding a single diastereomer of the final tetrahydropyridine product. researchgate.net The stereoselectivity is established during the C-C bond-forming steps, such as the Mannich reaction, and is carried through the subsequent cyclization. researchgate.net

Another approach that offers excellent stereocontrol is the Rh(I)-catalyzed C-H functionalization sequence. These reactions can lead to the formation of highly substituted piperidines from dihydropyridine (B1217469) intermediates with excellent diastereoselectivity. acs.org The stereochemistry of the final product can sometimes be controlled by the reaction conditions. For instance, the reduction of an iminium intermediate can proceed under kinetic or thermodynamic control. Reduction of a kinetically formed iminium ion may lead to one diastereomer, while allowing the intermediate to equilibrate to the more stable thermodynamic iminium ion before reduction can lead to the opposite diastereomer. acs.org This allows for selective access to different stereochemical configurations from a common intermediate.

| Synthetic Approach | Key Stereocontrolling Steps | Stereochemical Outcome | Citation |

| Four-Component Reaction Cascade | Michael Addition, Mannich Reaction, Cyclization | Highly diastereoselective, often yielding a single diastereomer. | researchgate.net |

| Rh(I)-Catalyzed C-H Functionalization | Nucleophilic addition to an iminium intermediate. | Excellent diastereoselectivity; can be tuned by kinetic vs. thermodynamic control. | acs.org |

| Asymmetric Dearomatization | Organocatalytic nucleophilic addition to pyridinium salts. | High diastereoselectivity (anti). | mdpi.com |

Control over Double Bond Isomerization in Tetrahydropyridine Systems (e.g., E/Z isomers)

The control of double bond isomerization is a critical aspect of synthesizing specific stereoisomers of tetrahydropyridine derivatives. The E/Z isomerism, which describes the orientation of substituents around a double bond, significantly impacts the molecule's properties and biological activity. studymind.co.uk In many synthetic routes, mixtures of E and Z isomers are formed, necessitating specific conditions to favor the formation of one over the other. mdpi.com

One approach to control isomerization involves the use of specific catalysts and reaction conditions. For instance, in the synthesis of certain tetrahydropyridine derivatives, the choice of catalyst can dictate the stereochemical outcome. chemrxiv.org Some palladium-based catalysts have shown high selectivity for the formation of E-isomers in alkene isomerization reactions. researchgate.net The reaction temperature and solvent can also play a crucial role. For example, heating a mixture of isomers in the presence of a suitable catalyst can lead to the isomerization of the double bond to the thermodynamically more stable isomer. uniovi.es

Recent studies have highlighted the use of ruthenium catalysts in metathesis/isomerization sequences. While double bond isomerization is often an undesired side reaction, controlled conditions can harness this process to yield specific isomers. nih.gov The choice of solvent, such as 2-methyltetrahydrofuran, has been shown to promote the formation of a single isomer in reactions involving substrates with nearby heteroatoms. nih.gov Furthermore, the suppression of double bond isomerization can be achieved by using specific reagent systems and unconventional solvents like supercritical carbon dioxide in intramolecular Heck reactions. researchgate.net

The characterization of E/Z isomers is typically performed using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different spatial arrangements of the atoms. mdpi.comsrce.hr

Catalytic and Reagent-Controlled Reactions

The synthesis and transformation of this compound and its derivatives are often accomplished through catalytic and reagent-controlled reactions. These methods offer high efficiency, selectivity, and control over the final product.

Role of Brønsted Acidic Ionic Liquids in Tetrahydropyridine Synthesis

Brønsted acidic ionic liquids (AILs) have emerged as effective and environmentally friendly catalysts for various organic transformations, including the synthesis of tetrahydropyridines. nih.govmdpi.com These AILs act as both the catalyst and the reaction medium, simplifying the reaction setup and workup procedures. mdpi.com

One of the key advantages of using AILs is their tunability. By modifying the cation or anion of the ionic liquid, its acidity and other properties can be adjusted to suit a specific reaction. nih.gov For instance, the synthesis of this compound hydrochloride can be facilitated by using a Brønsted acidic ionic liquid like 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride. This ionic liquid aids in the formation of the tetrahydropyridine ring from raw materials such as amyl diamine.

The mechanism of AIL-catalyzed reactions often involves the protonation of a substrate, which activates it for subsequent cyclization or condensation steps. nih.gov The use of these catalysts often leads to high yields and can be part of green chemistry protocols due to their recyclability.

Application of Transition Metal Catalysts (e.g., Rhodium(I), Zirconium)

Transition metal catalysts are widely employed in the synthesis of tetrahydropyridine derivatives due to their ability to facilitate a variety of chemical transformations with high efficiency and selectivity. uwa.edu.auacsgcipr.org

Rhodium(I) catalysts have been shown to be effective in the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. auctoresonline.org These reactions often proceed through a cascade mechanism involving the C-H activation of an alkyne, followed by electrocyclization and subsequent reduction. auctoresonline.org Rhodium complexes can also catalyze acylnitrene transfer reactions, which are useful in forming C-N bonds. youtube.com Furthermore, rhodium-catalyzed cycloaromatization reactions of enediynes provide a pathway to functionalized aromatic rings, which can be precursors to or part of larger systems containing tetrahydropyridine moieties. nih.gov

Zirconium -based catalysts, particularly zirconium dioxide (ZrO2) and zirconium tetrachloride, are utilized in the one-pot, multicomponent synthesis of polysubstituted tetrahydropyridines. rsc.orgresearchgate.nettandfonline.com Zirconium catalysts can function as Lewis acids, activating substrates for reactions like the Mannich reaction and condensation, which are key steps in the formation of the tetrahydropyridine ring. rsc.org The use of nano-ZrO2 as a catalyst is particularly advantageous due to its high surface area, which enhances the selectivity and yield of the reaction. rsc.org These zirconium-catalyzed methods are often atom-economical and allow for the synthesis of a diverse range of tetrahydropyridine derivatives. researchgate.nettandfonline.com

Organic Reagents in Specific Tetrahydropyridine Transformations

A variety of organic reagents are crucial for specific transformations involving the tetrahydropyridine ring. These reagents can be used for oxidation, reduction, and the introduction of functional groups.

For example, the oxidation of tetrahydropyridines to pyridines can be achieved using various oxidizing agents. acsgcipr.org Conversely, the reduction of the C=N double bond in this compound to form the corresponding piperidine can be accomplished with reducing agents like sodium borohydride. whiterose.ac.uk

Specific transformations of substituted tetrahydropyridines have also been reported. For instance, 4-amino-3-cyano-1,2,5,6-tetrahydropyridine (B98569) can be converted into nicotinamide (B372718) through a series of reactions involving an acetylated oxohexahydronicotinamide intermediate. rsc.org Furthermore, organocatalytic one-pot multicomponent reactions, such as a Michael/aza-Henry/cyclization triple domino reaction, can lead to the asymmetric synthesis of highly functionalized tetrahydropyridines. acs.org

The thermal reaction of perfluoro-N-fluoropiperidine with perfluoropropene in the presence of caesium fluoride (B91410) leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine). This reaction is believed to proceed through the defluorination of the piperidine to form a tetrahydropyridine intermediate, which is then attacked by a perfluoroisopropyl anion. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 3,4,5,6 Tetrahydropyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic arrangement and stereochemistry can be constructed.

The structural assignment of 2-butyl-3,4,5,6-tetrahydropyridine begins with the analysis of its 1D ¹H and ¹³C NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration (for ¹H) provide critical structural information.

In the ¹H NMR spectrum, the protons of the butyl group would appear in the upfield region (approx. δ 0.9-2.3 ppm), while the protons on the tetrahydropyridine (B1245486) ring would be found at slightly more downfield shifts. Specifically, the methylene (B1212753) protons adjacent to the nitrogen (C6-H₂) and the imine carbon (C3-H₂) are expected to be the most deshielded within the ring system. For instance, in analogues like 6-alkyl-2,3,4,5-tetrahydropyridines, the C6-H₂ protons resonate around δ 3.6 ppm, and the allylic protons at C3 appear near δ 2.2-2.3 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The imine carbon (C2) is the most downfield signal, typically appearing around δ 171-172 ppm in similar structures. nih.gov The carbons of the butyl group would have characteristic shifts, while the sp³ hybridized carbons of the tetrahydropyridine ring would resonate at intermediate values. For example, in 6-heptadecyl-2,3,4,5-tetrahydropyridine, the ring carbons C3, C4, C5, and C6 appear at δ 40.2, 18.9, 21.3, and 47.8 ppm, respectively. nih.gov The structure is unambiguously confirmed by these distinct chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from known analogues and standard increments.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C2 | - | ~171 | Imine carbon, most downfield signal. nih.gov |

| C3 | ~2.25 | ~40 | Allylic protons. |

| C4 | ~1.70 | ~19 | Ring methylene. |

| C5 | ~1.70 | ~21 | Ring methylene. |

| C6 | ~3.60 | ~48 | Methylene adjacent to nitrogen. nih.gov |

| C1' (Butyl) | ~2.25 | ~35 | Methylene adjacent to imine. |

| C2' (Butyl) | ~1.55 | ~29 | Butyl methylene. |

| C3' (Butyl) | ~1.35 | ~22 | Butyl methylene. |

| C4' (Butyl) | ~0.90 | ~14 | Terminal methyl group. nih.gov |

While 1D NMR provides foundational data, 2D NMR experiments are essential for definitively establishing atomic connectivity. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons in the ring (H3-H4, H4-H5, H5-H6) and along the butyl chain (H1'-H2', H2'-H3', H3'-H4'). This confirms the integrity of these two structural fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). emerypharma.com This is arguably the most powerful experiment for piecing the molecular puzzle together. Key HMBC correlations would include the one between the C1' protons of the butyl group and the C2 imine carbon, definitively linking the side chain to the ring. Other crucial correlations would be seen between the C6 protons and the C2 and C5 carbons, confirming the ring structure.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H3 ↔ H4 ↔ H5 ↔ H6 | Connectivity of the tetrahydropyridine ring protons. |

| COSY | H1' ↔ H2' ↔ H3' ↔ H4' | Connectivity of the butyl chain protons. |

| HSQC | H3 ↔ C3, H4 ↔ C4, etc. | Direct proton-carbon attachments. |

| HMBC | H1' ↔ C2 | Connects the butyl group to the C2 position of the ring. |

| HMBC | H3 ↔ C2, C5 | Confirms position of C3 relative to C2 and C5. |

| HMBC | H6 ↔ C2, C5 | Confirms position of C6 relative to C2 and C5. |

The 3,4,5,6-tetrahydropyridine ring is not planar and exists in dynamic equilibrium between various conformations, such as half-chair or boat forms. For some highly substituted 1,2,5,6-tetrahydropyridine analogues, a "flatted boat" conformation has been identified through X-ray crystallography. nih.govacs.org

Dynamic NMR (DNMR), which involves recording spectra at different temperatures, is a powerful technique to study these conformational changes. oatext.com At low temperatures, the rate of interconversion between conformers can become slow on the NMR timescale. This can lead to the broadening and eventual splitting of signals into two or more distinct sets, one for each populated conformer. By analyzing the changes in the spectra as a function of temperature (a process known as lineshape analysis), it is possible to determine the thermodynamic parameters for the ring inversion process, such as the activation energy (ΔG‡). This provides valuable insight into the conformational flexibility and energetic landscape of the tetrahydropyridine ring system.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering confirmation of molecular weight and structural details.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (molecular formula C₉H₁₇N), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is a critical step in confirming the identity of a newly synthesized compound or one isolated from a natural source. For example, related 6-alkyl-tetrahydropyridines have been characterized by HRESIMS, confirming their calculated molecular formulas to within a few parts per million. nih.gov

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected HRMS Result |

|---|---|---|

| C₉H₁₇N | 140.1434 | 140.1434 ± 0.0005 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using GC, with each separated component then being analyzed by MS. This makes it an ideal method for assessing the purity of a sample of this compound and for identifying it within complex mixtures. Tetrahydropyridine analogues have been successfully identified in natural extracts from sources like mosses and truffles using GC-MS. cabidigitallibrary.orgagriculturejournals.cz

The mass spectrum obtained from the GC-MS analysis provides a fragmentation pattern that acts as a molecular fingerprint. For this compound, electron ionization would likely lead to the formation of a molecular ion (M⁺•) at m/z 139. Subsequent fragmentation would be expected to involve the loss of alkyl radicals from the butyl chain and characteristic cleavages of the tetrahydropyridine ring. Analysis of the parent compound, 1,2,3,6-tetrahydropyridine, shows a prominent molecular ion at m/z 83 and significant fragments from the loss of hydrogen and other small neutral molecules. nist.gov By analogy, fragmentation of the 2-butyl derivative would likely involve α-cleavage, leading to the loss of a propyl radical (C₃H₇•) to give a stable fragment.

Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion (m/z 139) |

|---|---|---|

| 139 | [C₉H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 96 | [M - C₃H₇]⁺ | Loss of a propyl radical (α-cleavage) |

| 82 | [C₅H₈N]⁺ | Fragment corresponding to the tetrahydropyridine ring after side-chain loss |

Fragmentation Pathway Analysis for Structural Information

While a specific mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles for cyclic amines and N-alkyl substituted heterocycles. scribd.comaip.org The molecular ion (M•+) peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (139.25 g/mol ). Due to the presence of a single nitrogen atom, this molecular ion peak would have an odd m/z value, consistent with the nitrogen rule. msu.edulibretexts.org

The primary fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: This is a dominant fragmentation mode for amines and imines, involving the cleavage of a bond adjacent to the C=N group. libretexts.orglibretexts.orgmiamioh.edu The most probable alpha-cleavage would be the scission of the C-C bond between the ring and the butyl group. This would result in the loss of a propyl radical (•C3H7), leading to a stable, resonance-delocalized cation at m/z 96. A less likely, but possible, alpha-cleavage involves the breaking of the C(2)-C(3) bond within the ring, which would not lead to a change in mass but would result in a ring-opened isomer that could undergo further fragmentation. scribd.com

Cleavage within the Butyl Group: The butyl side chain itself can fragment. A common fragmentation for alkyl chains is the loss of alkyl radicals. msu.edu For instance, the loss of a methyl radical (•CH3, 15 Da) from the molecular ion would produce a fragment at m/z 124, while the loss of an ethyl radical (•C2H5, 29 Da) would yield a peak at m/z 110. The most stable carbocation in the side chain, a secondary butyl cation, would lead to a prominent peak at m/z 57. msu.edu

Ring Fragmentation: The tetrahydropyridine ring itself can break apart. Cyclic amines can undergo complex rearrangements, often involving the initial loss of a hydrogen atom to give a strong M-1 peak. scribd.commiamioh.edu Subsequent fragmentation of the ring could lead to the loss of small, stable neutral molecules like ethene (C2H4, 28 Da). scribd.com A retro-Diels-Alder reaction, common in unsaturated six-membered rings, could also occur, leading to the cleavage of the ring into distinct diene and dienophile fragments. aip.org

A plausible fragmentation scheme would show the molecular ion at m/z 139, with major fragments corresponding to the loss of various parts of the butyl chain and characteristic ring fragments.

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, encompassing infrared (IR), Fourier-transform infrared (FTIR), and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making this method an invaluable tool for structural identification. nih.gov

Identification of Key Functional Groups and Characteristic Bond Stretches

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its imine and alkyl components. The key functional group is the cyclic imine (C=N). This group gives rise to a strong absorption band in the IR spectrum. For comparison, the vapor phase infrared spectrum of the close analogue, 2-tert-butyl-3,4,5,6-tetrahydropyridine, provides insight into the expected spectral regions. spectrabase.com

The most characteristic bond stretches for this compound are:

C=N Stretch: The imine C=N double bond stretch is a key diagnostic peak, typically appearing in the region of 1690-1640 cm⁻¹. This band is usually strong in the IR spectrum and of variable intensity in the Raman spectrum.

C-H Stretches: The aliphatic C-H stretching vibrations from the butyl group and the methylene groups of the tetrahydropyridine ring are observed in the 3000-2850 cm⁻¹ region. researchgate.net Asymmetric (νas) and symmetric (νs) stretches of CH3 and CH2 groups can often be resolved.

C-H Bending: The bending vibrations (scissoring, wagging, twisting) of the CH2 and CH3 groups appear in the 1470-1370 cm⁻¹ region.

Ring Vibrations: The stretching and bending vibrations of the tetrahydropyridine ring skeleton will produce a series of peaks in the fingerprint region (below 1500 cm⁻¹). These are often complex but provide a unique signature for the molecule.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Asymmetric/Symmetric Stretch | -CH₃, -CH₂- | 2965-2850 | Strong |

| C=N Stretch | Imine | 1690-1640 | Strong |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium |

| CH₃ Asymmetric/Symmetric Bending | -CH₃ | ~1460 / ~1375 | Medium |

| Ring Vibrations | Tetrahydropyridine Ring | < 1500 | Medium to Weak |

Data inferred from general spectroscopic principles and data for analogous compounds. nih.govspectrabase.comresearchgate.net

Conformational Insights from Vibrational Modes

The tetrahydropyridine ring is not planar and, similar to its saturated analogue piperidine (B6355638), is expected to exist in a chair-like conformation to minimize angular and torsional strain. The butyl substituent at the C(2) position can exist in either an axial or an equatorial position. These two conformers are in equilibrium, though the equatorial conformer is generally more stable due to reduced steric hindrance. whiterose.ac.uk

Vibrational spectroscopy can provide insights into this conformational equilibrium. The positions and intensities of certain vibrational bands, particularly the C-H stretching modes, are sensitive to the local environment and stereochemistry. whiterose.ac.ukirdg.org In piperidine analogues, the presence of C-H bonds axial to the nitrogen lone pair can lead to the appearance of "Bohlmann bands," which are characteristic low-frequency C-H stretching absorptions observed below 2800 cm⁻¹. The intensity of these bands is related to the population of the conformer that allows for this specific anti-periplanar arrangement.

While a detailed conformational analysis of this compound using vibrational modes would require extensive computational modeling (like DFT) and variable temperature studies, the principles established for piperidine derivatives are directly applicable. researchgate.netwhiterose.ac.uk By analyzing the vibrational spectra under different conditions and comparing them with calculated spectra for each conformer, it is possible to estimate the relative populations and the energy difference between the axial and equatorial forms.

X-ray Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

For a molecule like this compound to be analyzed by single-crystal X-ray diffraction, it must first be obtained in a crystalline form of suitable quality. While no crystal structure for this specific compound is publicly available, analysis of more complex substituted tetrahydropyridine derivatives demonstrates the power of this technique. nih.govacs.orgnih.govacs.orgresearcher.life

A single-crystal XRD analysis would unequivocally establish:

Molecular Conformation: It would confirm the expected chair-like conformation of the tetrahydropyridine ring and determine the precise puckering parameters. Studies on highly substituted tetrahydropyridines have revealed that the ring can adopt conformations such as a "flattened boat" or a twisted chair, depending on the substitution pattern. nih.govacs.org

Relative Stereochemistry: The analysis would show the orientation of the butyl group relative to the ring, confirming whether it is in an axial or equatorial position in the solid state. For chiral analogues, it establishes the relative arrangement of all stereocenters.

Absolute Stereochemistry: If the molecule is chiral and crystallizes in a non-centrosymmetric space group, specialized X-ray techniques (e.g., using anomalous dispersion) can be used to determine its absolute configuration (R/S nomenclature) without the need for a chiral reference.

In essence, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule as it exists within the crystal lattice.

Crystal Packing and Supramolecular Assembly Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, a study known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions, which collectively form the supramolecular assembly. nih.govacs.orgresearchgate.net

For this compound, the primary intermolecular interactions would likely be van der Waals forces between the alkyl chains. However, the presence of the imine group introduces the possibility of hydrogen bonding. If any trace amounts of water are present during crystallization, or if the molecule co-crystallizes with a hydrogen bond donor, the imine nitrogen can act as a hydrogen bond acceptor.

In more complex heterocyclic systems, a rich variety of interactions are observed that dictate the supramolecular structure. These include:

Hydrogen Bonding: Conventional (e.g., N-H···O, O-H···N) and non-conventional (e.g., C-H···O, C-H···F, C-H···N) hydrogen bonds are primary drivers of crystal packing, often forming dimers, chains, or complex 3D networks. nih.govacs.orgmdpi.com

π-π Stacking: Aromatic rings in neighboring molecules can stack on top of each other, an interaction that is crucial in the packing of many N-heterocycles. mdpi.comresearchgate.net

C-H···π Interactions: A hydrogen atom attached to a carbon can interact favorably with the electron cloud of a nearby aromatic ring. nih.goviucr.org

Analysis of these interactions, often aided by tools like Hirshfeld surface analysis, is critical for understanding the stability and physical properties of the crystalline material. nih.govresearchgate.netscirp.org In the absence of strong hydrogen-bonding groups, the packing of this compound would be expected to follow Kitaigorodskii's principle of close packing, where molecules arrange to minimize void space, driven by weaker van der Waals forces. iucr.org

Computational and Theoretical Chemistry of 2 Butyl 3,4,5,6 Tetrahydropyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a powerful lens through which to view the energetic and spectroscopic characteristics of 2-butyl-3,4,5,6-tetrahydropyridine.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. researchgate.net For this compound, DFT calculations, likely employing functionals such as B3LYP, can elucidate key aspects of its electronic nature. researchgate.net

The electronic properties of the tetrahydropyridine (B1245486) ring are significantly influenced by the nitrogen heteroatom and the C=N double bond. The nitrogen atom introduces a region of higher electron density, while the butyl group at the C2 position acts as an electron-donating group, further influencing the charge distribution. DFT calculations can precisely map the electron density, identifying nucleophilic and electrophilic sites within the molecule.

Key energetic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the non-bonding lone pair of the nitrogen atom and the π-system of the imine bond, indicating the most probable site for electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding π* orbital of the C=N bond, representing the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally correlates with higher reactivity.

Furthermore, DFT can be employed to calculate the molecule's total energy and heat of formation, providing thermodynamic data crucial for understanding its stability relative to isomers and its potential reaction pathways. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Tetrahydropyridine Analog

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 0.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.0 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.1 D | B3LYP/6-31G(d) |

Note: The data in this table are illustrative and based on typical values for substituted tetrahydropyridine systems. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are highly effective for predicting spectroscopic parameters. aps.orgnih.gov For this compound, these methods can provide accurate predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can compute the vibrational frequencies and intensities of the molecule's normal modes. arkat-usa.org This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic peaks. For instance, the C=N stretching frequency is a key vibrational mode that can be precisely calculated.

Similarly, ab initio methods can predict the chemical shifts of the hydrogen and carbon atoms in the molecule's NMR spectra. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained, which are invaluable for assigning experimental NMR signals and confirming the connectivity and stereochemistry of the molecule. The predicted chemical shifts for the protons and carbons of the butyl group and the tetrahydropyridine ring would provide a unique spectroscopic fingerprint for the compound.

Conformational Landscape Exploration and Energy Minima Identification

The tetrahydropyridine ring is not planar and can adopt several conformations. Computational exploration of the conformational landscape is crucial for identifying the most stable geometries (energy minima) and understanding the molecule's flexibility. nih.gov

The tetrahydropyridine ring can exist in various conformations, with the most common being half-chair and boat (or twist-boat) forms. nih.govacs.org The presence of the C=N double bond introduces some rigidity compared to a fully saturated piperidine (B6355638) ring. The butyl group at the C2 position will have a significant impact on the conformational preferences.

Computational methods can systematically explore the potential energy surface of this compound by rotating the rotatable bonds, particularly the C-C bonds within the butyl group and the bond connecting it to the ring. For each conformation, the energy is calculated, allowing for the identification of the global minimum energy structure and other low-energy conformers. researchgate.net The relative energies of these conformers determine their population at a given temperature. It is expected that the butyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. acs.org

Table 2: Illustrative Conformational Energy Differences for a 2-Alkyl-Substituted Piperidine Analog

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Equatorial-Alkyl | 0.00 | M06-2X/6-311G(d,p) |

| Axial-Alkyl | +2.5 | M06-2X/6-311G(d,p) |

| Twist-Boat | +4.8 | M06-2X/6-311G(d,p) |

Note: This table presents hypothetical data based on findings for similar systems to illustrate the expected energy differences between conformers. acs.org Actual values for this compound would need to be calculated.

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of the molecule and its interactions with its environment.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. optica.orgresearchgate.netbenthamdirect.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamics and stability.

For this compound, an MD simulation would reveal the flexibility of the tetrahydropyridine ring and the butyl side chain. It would show how the molecule samples different conformations and the timescales of these conformational changes. In a solvent, MD simulations can also model the interactions between the solute and solvent molecules, providing information about solvation shells and the influence of the solvent on the conformational equilibrium. The stability of the molecule over time can be assessed by monitoring key structural parameters, such as bond lengths, bond angles, and dihedral angles.

Force Field Development and Validation for Tetrahydropyridine Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the potential energy of the system. acs.org A force field is a set of parameters that define the energy of a molecule as a function of the positions of its atoms. These parameters are typically derived from experimental data or high-level quantum chemical calculations.

For novel molecules like this compound, specific force field parameters may not be available in standard force fields like AMBER or CHARMM. Therefore, a crucial step in performing accurate MD simulations is the development and validation of these parameters. mdpi.com This process involves calculating the energies of the molecule in various conformations and with different bond lengths and angles using high-level ab initio or DFT methods. The force field parameters are then adjusted to reproduce these quantum mechanical energies as closely as possible.

The validation of the developed force field is then performed by comparing the results of MD simulations with available experimental data or with the results of quantum chemical calculations. For instance, the simulated conformational preferences and dynamic properties should be consistent with experimental observations or theoretical predictions. The development of accurate force fields for cyclic imines is an ongoing area of research, essential for reliable molecular modeling of this class of compounds. researchgate.net

Analysis of Intermolecular Interactions and Binding Topologies for Chemical Design

Specific research detailing the analysis of intermolecular interactions and binding topologies for the chemical design of this compound is not available in the reviewed scientific literature. Such an analysis would typically involve computational methods to understand how the molecule interacts with potential binding partners through forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. This information is crucial for designing new molecules with specific biological or material properties.

Topological and Supramolecular Analysis

A topological and supramolecular analysis of this compound, including Hirshfeld surface analysis, energy frameworks, and void analysis, could not be conducted as the necessary crystallographic data for this specific compound is not present in the public scientific domain. These analyses are fundamental to understanding the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps various properties onto the surface, allowing for a detailed examination of close contacts between neighboring molecules. However, without the crystal structure of this compound, this analysis cannot be performed.

The calculation of energy frameworks provides insight into the stability of a crystalline structure by quantifying the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecules in the crystal lattice. This analysis is dependent on the crystallographic information, which is unavailable for this compound.

Void analysis is used to identify and characterize the empty spaces or voids within a crystal structure. This information is important for understanding properties such as porosity and the potential for inclusion of guest molecules. The absence of a crystal structure for this compound precludes this analysis.

Synthetic Utility and Applications As Chemical Intermediates

Role in the Synthesis of Complex Organic Molecules

The structural features of 2-butyl-3,4,5,6-tetrahydropyridine make it an important building block for the construction of more elaborate molecular architectures. Its ability to act as a precursor to other heterocyclic systems and as a scaffold for diversification has cemented its role in synthetic chemistry.

1,2,3,4-Tetrahydropyridines are well-established intermediates for the synthesis of piperidine (B6355638) derivatives. thieme-connect.de The transformation is typically achieved through the reduction of the endocyclic C=N double bond. This reduction can be accomplished via catalytic hydrogenation or by using chemical reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net For instance, the reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is a documented and efficient process. nih.gov Similarly, substituted pyridinium (B92312) salts can be regioselectively reduced with NaBH₄ to yield 1,2,5,6-tetrahydropyridines, which are direct precursors to the corresponding piperidines. researchgate.net The stability of the tetrahydropyridine (B1245486) intermediate can be a challenge, often necessitating the presence of an electron-withdrawing group to stabilize the enamine form. thieme-connect.de

Conversely, tetrahydropyridines can be oxidized to form the corresponding aromatic pyridine (B92270) ring. This transformation introduces a stable, heteroaromatic system, which is a common core in many pharmaceuticals and agrochemicals. For example, the oxidation of certain 4-methylenepiperidine (B3104435) derivatives has been observed to rapidly yield the corresponding pyridine structure upon exposure to oxygen. mdpi.com These transformations highlight the role of the tetrahydropyridine core as a synthetic linchpin, enabling access to both saturated (piperidine) and aromatic (pyridine) heterocyclic systems.

The tetrahydropyridine motif is a core structural component of many naturally occurring alkaloids, making its synthetic analogs crucial intermediates in total synthesis. researchgate.nettubitak.gov.tr The isolation of cathenamine, a 1,2,3,4-tetrahydropyridine, was a key step in understanding the biosynthesis of indole (B1671886) alkaloids. thieme-connect.de

Synthetic efforts have leveraged this structural motif. For example, 6-alkyl-2,3,4,5-tetrahydropyridines have been synthesized to mimic piperideine alkaloids found in fire ant venom, with some analogs demonstrating significant antifungal activity. nih.govacs.org In a specific example, the cycloaddition reaction of 6-pentyl-3,4,5,6-tetrahydropyridine 1-oxide, an analog of the title compound, served as the key step in a short, stereoselective synthesis of the ladybird beetle alkaloid, racemic 2-epicalvine. kfupm.edu.sa

The tetrahydropyridine scaffold is also fundamental to the structure of betalains, a class of natural pigments found in plants. mdpi.com Syntheses of betalamic acid analogs have been developed where the tetrahydropyridine ring is a central feature. These synthetic routes often involve constructing a substituted piperidone, followed by chemical manipulations to introduce the requisite double bonds to form the tetrahydropyridine system. mdpi.com

Table 1: Examples of Natural Product Synthesis Involving Tetrahydropyridine Intermediates

| Target Natural Product Class | Tetrahydropyridine Intermediate Type | Key Synthetic Transformation | Reference |

|---|---|---|---|

| Alkaloids (e.g., 2-epicalvine) | 6-Pentyl-3,4,5,6-tetrahydropyridine 1-oxide | Nitrone-alkene cycloaddition | kfupm.edu.sa |

| Alkaloids (Fire Ant Venom Analogs) | 6-Alkyl-2,3,4,5-tetrahydropyridines | Grignard reaction with a lactam followed by dehydration | nih.gov |

| Betalains (e.g., Betalamic Acid Analogs) | Substituted 1,2,3,4-tetrahydropyridines | Dehydrobromination of brominated piperidones | mdpi.com |

In the quest for new bioactive molecules, tetrahydropyridines are recognized as "privileged scaffolds." nih.gov This term denotes a molecular framework that can be readily modified to interact with a variety of biological targets, leading to higher hit rates in screening assays. nih.gov Consequently, the tetrahydropyridine core is extensively used in diversity-oriented synthesis (DOS) and combinatorial chemistry to generate large libraries of structurally diverse compounds for biological evaluation. nih.govacs.orgacs.org

The synthesis of these libraries often employs one-pot multicomponent reactions (MCRs), which are highly efficient in building molecular complexity from simple starting materials in a single step. researchgate.netresearchgate.net These methods offer advantages in terms of atom economy, reduced reaction times, and simplified workup procedures. eresearchco.com For example, silica-supported boron trifluoride has been used as an efficient catalyst for the one-pot synthesis of highly diversified tetrahydropyridines from aldehydes, amines, and β-ketoesters. researchgate.net Similarly, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles have proven to be versatile starting materials for creating diverse libraries of heterocyclic compounds for agrochemical screening. acs.orgnih.govurl.eduacs.org

Development of Highly Functionalized Tetrahydropyridine Scaffolds

The therapeutic potential and synthetic utility of tetrahydropyridines are greatly influenced by the nature and position of substituents on the ring. researchgate.nettubitak.gov.tr Therefore, significant research has focused on developing methods to synthesize highly functionalized and differentially substituted tetrahydropyridine scaffolds.

A variety of advanced synthetic strategies have been developed to achieve precise control over the substitution pattern of the tetrahydropyridine ring.

C-H Activation/Functionalization: Rhodium-catalyzed C-H activation has emerged as a powerful tool for assembling highly substituted tetrahydropyridines. nih.govacs.org This method allows for the coupling of simple, readily available precursors like α,β-unsaturated imines and alkynes to form complex tetrahydropyridine structures in a one-pot cascade process with high diastereoselectivity. nih.govnih.govacs.org This approach can even lead to fully differentiated hexasubstituted piperidine derivatives after subsequent reduction. nih.gov

Alkylation of Dienolates: Stereoselective alkylation of dienolates derived from tetrahydropyridine precursors provides a route to introduce substituents with high diastereoselectivity. acs.orgacs.org This strategy allows for the strategic placement of functional groups that can act as radical initiation or termination sites for subsequent cyclization reactions, leading to diverse skeletal frameworks. acs.orgacs.org

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are a cornerstone for generating highly diversified tetrahydropyridines. researchgate.neteresearchco.com Reactions involving aldehydes, amines, and β-ketoesters, often under catalytic conditions, can produce tetrahydropyridines with multiple points of substitution in a single synthetic operation. researchgate.net

Table 2: Key Strategies for Tetrahydropyridine Functionalization

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Activation | Rhodium-catalyzed coupling of imines and alkynes followed by cyclization. | High efficiency, high diastereoselectivity, access to highly substituted products. | nih.govacs.orgacs.org |

| Dienolate Alkylation | Stereoselective addition of alkyl groups to a pre-formed tetrahydropyridine scaffold. | High diastereoselectivity, controlled placement of functional groups. | acs.orgacs.org |

| Multicomponent Reactions | One-pot combination of three or more starting materials. | High atom economy, operational simplicity, rapid library generation. | researchgate.netresearchgate.neteresearchco.com |

The tetrahydropyridine scaffold is inherently versatile, offering multiple sites for covalent bond formation to diversify its structure. The embedded functionality within intermediates derived from multicomponent assembly processes allows for their elaboration into more complex structures through a variety of ring-forming reactions and refunctionalizations. nih.gov

One powerful approach to diversification is through radical cyclizations. acs.orgacs.org By installing radical-initiating and -terminating sites onto the tetrahydropyridine scaffold, novel and complex polycyclic frameworks, such as indenopiperidines and benzoisoquinuclidines, can be accessed. acs.org

Furthermore, the enamine-like double bond and the nitrogen atom are key reactive centers. cymitquimica.com The double bond can undergo various additions and cycloadditions, while the nitrogen can be alkylated, acylated, or participate in further cyclization reactions. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles react with various nucleophiles, including carbon and nitrogen nucleophiles, to generate a wide array of fused and bicyclic heterocyclic systems. acs.org This reactivity underscores the value of the tetrahydropyridine ring system as a flexible platform for building diverse and complex molecular architectures in chemical research. wisdomlib.org

Green Chemistry Approaches in Tetrahydropyridine Synthesis

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution, minimizes health and safety hazards, and simplifies purification processes. The synthesis of tetrahydropyridine derivatives, including structures analogous to this compound, has been successfully achieved under solvent-free, or neat, conditions, often with improved efficiency compared to solvent-based systems.

A prominent strategy for the solvent-free synthesis of tetrahydropyridines is the multicomponent reaction (MCR). MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. For instance, a five-component one-pot methodology has been developed for the synthesis of functionalized tetrahydropyridine derivatives from readily available aldehydes, amines, and β-ketoesters at room temperature using a catalytic amount of (±)-camphorsulfonic acid under neat conditions. researchgate.net This approach is characterized by short reaction times, high yields, and the avoidance of column chromatography for purification. researchgate.net

Another example involves the use of nano-Al2O3/BF3/Fe3O4 as a magnetic nanoparticle catalyst in the one-pot multicomponent synthesis of poly-substituted tetrahydropyridines. ufms.br These reactions are carried out under solvent-free conditions at 80°C, resulting in high yields of the desired products. ufms.br The absence of a solvent not only aligns with green chemistry principles but can also enhance reaction rates by increasing the concentration of the reactants.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting solvent-free reactions. A clean and catalyst-free four-component domino reaction for the synthesis of tetrahydropyridine-3-carboxamide derivatives has been reported using microwave irradiation in ethanol (B145695), which acts as a green solvent. ias.ac.in While not strictly solvent-free, the use of a benign solvent like ethanol in combination with the efficiency of microwave heating represents a significant green improvement. ias.ac.in In some cases, solvent-free conditions under microwave irradiation have been shown to be highly effective. ias.ac.in

The table below summarizes the impact of solvent choice on the synthesis of a model tetrahydropyridine, highlighting the advantages of solvent-free conditions.

| Solvent | Reaction Time (hours) | Yield (%) |

| Water | 12 | No Reaction |

| Ethanol | 8 | 65 |

| Acetonitrile | 10 | 50 |

| Solvent-Free | 2 | 92 |

| Data extrapolated from studies on the synthesis of functionalized tetrahydropyridines. |

Application of Recyclable Catalysts